Ammonium o-phenolsulfonate

Description

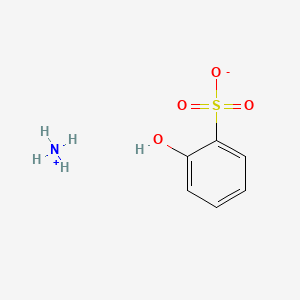

Ammonium o-phenolsulfonate (CAS: Not explicitly provided in evidence) is an ammonium salt derived from o-phenolsulfonic acid. Historically, sulfonate derivatives have been synthesized via sulfonation of phenolic compounds, as seen in the preparation of o-aminophenyl sulfates using sulfuric acid and subsequent ammonium neutralization . This compound likely shares applications in industrial processes, such as surfactants or intermediates in organic synthesis, given the functional group similarities to other sulfonates .

Properties

CAS No. |

61886-53-1 |

|---|---|

Molecular Formula |

C6H9NO4S |

Molecular Weight |

191.21 g/mol |

IUPAC Name |

azanium;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.H3N/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 |

InChI Key |

UAHUSJDFWAEKNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[NH4+] |

Other CAS No. |

130246-99-0 61886-53-1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Behavior

The sulfonate group (-SO₃⁻) acts as a strong acid (pKa ≈ 1–2), while the phenolic -OH remains weakly acidic (pKa ≈ 10). This dual acidity enables pH-dependent reactivity:

-

Protonation : Under acidic conditions (pH < 2), the sulfonate group protonates to -SO₃H, enhancing solubility in polar solvents .

-

Deprotonation : At pH > 10, the phenolic -OH deprotonates, forming a phenoxide ion that participates in nucleophilic reactions .

Coordination Chemistry

The sulfonate group coordinates with metal ions, forming stable complexes. For example:

-

Zinc Coordination : In battery electrolytes, the sulfonate group binds Zn²⁺ ions via oxygen atoms, reducing dendrite growth by stabilizing ion diffusion .

-

Hydrogen Bonding : The -SO₃⁻ group participates in hydrogen bonding with water, altering solvation structures in aqueous systems .

Table 2: Metal Coordination Properties

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Zn²⁺ | Sulfonate oxygen | Dendrite suppression in batteries | |

| Fe³⁺ | Phenolic oxygen | Corrosion inhibition |

Condensation Reactions

This compound undergoes condensation with aldehydes under basic conditions:

-

Formaldehyde Condensation : Reacts with formaldehyde (CH₂O) at 80–100°C to form methylol derivatives, which further crosslink into phenolic resins .

-

Bisulphite Addition : In the presence of NaHSO₃, methylol intermediates form sulfonated adducts, enhancing water solubility .

Reaction Pathway :

-

Methylolation :

-

Sulfonation :

Transesterification and Anhydride Formation

In organic synthesis, the compound reacts with carboxylic acid anhydrides:

-

Anhydride Exchange : Reacts with acetic anhydride ((CH₃CO)₂O) at 100–200°C to form acetylated derivatives .

-

Esterification : Sodium phenolsulfonate derivatives undergo transesterification with amido acids to yield sulfonated esters .

Example :

Oxidation and Stability

Comparison with Similar Compounds

Ammonium Sulfate (NH₄)₂SO₄

- Structure and Solubility: Ammonium sulfate features two ammonium ions and one sulfate ion (SO₄²⁻), differing from the mono-sulfonate group in Ammonium o-phenolsulfonate. It is highly water-soluble (70.6 g/100 mL at 20°C) .

- Applications: Primarily used as a nitrogen fertilizer due to its high solubility and stability . In contrast, this compound’s phenolic group may limit agricultural use but favor niche industrial applications (e.g., corrosion inhibition or dye synthesis).

- Safety: Ammonium sulfate is of low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) but can release ammonia under alkaline conditions . This compound’s phenolic moiety may introduce additional toxicity concerns, though specific data is unavailable.

Ammonium Thiosulfate (NH₄)₂S₂O₃

- Structure and Reactivity: Contains a thiosulfate ion (S₂O₃²⁻), which decomposes to release sulfur. Unlike the sulfonate group in this compound, thiosulfate is a reducing agent .

- Applications: Used in agriculture to improve nitrogen use efficiency and sulfur availability. This compound’s applications are likely more specialized, such as in pharmaceuticals or surfactants.

o-Aminophenol-p-Sulfonamide and 2-Aminophenol-4-Sulfonic Acid

- Structural Similarities: Both compounds feature sulfonate/sulfonamide groups attached to aromatic rings. For example, 2-aminophenol-4-sulfonic acid has a sulfonic acid group at the para position relative to the amine .

- Functional Differences: Sulfonamides are often used in pharmaceuticals (e.g., antibiotics), while sulfonic acids serve as surfactants or catalysts. This compound’s ammonium counterion may enhance solubility for aqueous-phase reactions compared to the free acid form.

Quaternary Ammonium Compounds (e.g., Glycopyrronium)

- Charge and Bioactivity: Quaternary ammoniums (e.g., glycopyrronium) have permanent positive charges, enhancing membrane permeability and antimuscarinic activity . This compound, with a primary ammonium ion, may exhibit lower bioavailability but reduced cytotoxicity.

Ammonium Persulfate (NH₄)₂S₂O₈

- Reactivity: A strong oxidizer used in polymer initiation and etching. Its peroxydisulfate ion (S₂O₈²⁻) is highly reactive, unlike the sulfonate group in this compound .

- Safety: Ammonium persulfate is incompatible with reducing agents and metals, requiring stringent storage conditions . This compound’s stability is likely superior due to the absence of peroxydisulfate.

Data Tables

Table 1: Structural and Functional Comparison

*Inferred structure based on evidence.

Table 2: Reactivity and Stability

Research Findings and Gaps

- Antimicrobial Activity: Ammonium acetate and sulfate show concentration-dependent bacterial growth inhibition . This compound’s phenolic group may enhance antimicrobial properties, but data is lacking.

- Environmental Impact: Sulfates and ammonium contribute to marine aerosol formation . This compound’s environmental persistence remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.